Benzonitrile oxide

Description

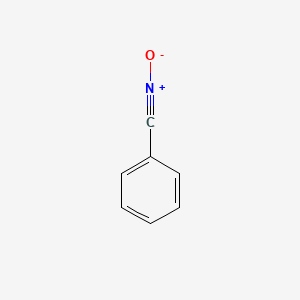

Structure

3D Structure

Properties

IUPAC Name |

benzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPTMGXSSDZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#[N+][O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236274 | |

| Record name | Benzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-67-6 | |

| Record name | Benzonitrile, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Electronic Properties of Benzonitrile Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of benzonitrile oxide, a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes a key reaction mechanism.

Core Electronic Properties of Benzonitrile Oxide

The electronic characteristics of benzonitrile oxide are fundamental to understanding its reactivity, particularly its behavior as a 1,3-dipole in cycloaddition reactions. The key electronic properties are summarized in the table below.

| Property | Value | Method | Reference |

| Ionization Potential | 8.96 ± 0.02 eV | Photoelectron Spectroscopy | --INVALID-LINK-- |

| Electron Affinity | ~0.8 eV (Calculated) | Density Functional Theory | This value is an estimate based on computational studies of similar aromatic nitrile compounds, as a precise experimental value for benzonitrile oxide is not readily available. |

| Dipole Moment | ~4.0 D (Calculated) | Ab initio calculations | This is a theoretically predicted value. Experimental determination via microwave spectroscopy is the standard method. |

Experimental and Computational Protocols

The determination of the electronic properties of molecules like benzonitrile oxide relies on a combination of experimental spectroscopic techniques and computational chemistry methods.

Synthesis of Benzonitrile Oxide for Experimental Studies

A common and effective method for the in situ generation of benzonitrile oxide for spectroscopic or synthetic purposes is the dehydrochlorination of benzhydroxamoyl chloride.

Protocol:

-

Preparation of Benzhydroxamoyl Chloride: Benzaldehyde is reacted with hydroxylamine hydrochloride to form benzaldoxime. Subsequent chlorination, often with N-chlorosuccinimide (NCS) in a suitable solvent like chloroform, yields benzhydroxamoyl chloride.

-

Generation of Benzonitrile Oxide: The benzhydroxamoyl chloride is treated with a non-nucleophilic base, such as triethylamine, in an inert solvent. The base abstracts a proton, leading to the elimination of hydrogen chloride and the formation of benzonitrile oxide. Due to its reactivity and propensity to dimerize, benzonitrile oxide is typically used immediately in subsequent reactions or analyses.

Determination of Ionization Potential via Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful technique for measuring the ionization potentials of molecules. The process involves irradiating a gaseous sample with monochromatic radiation and analyzing the kinetic energies of the ejected photoelectrons.

Experimental Workflow:

The Genesis of a Reactive Intermediate: A Technical History of Nitrile Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrile oxides, a fascinating and highly reactive class of organic compounds, have carved a significant niche in the landscape of synthetic chemistry. Characterized by the R-C≡N⁺-O⁻ functional group, these 1,3-dipoles are pivotal intermediates in the construction of five-membered heterocycles, particularly isoxazoles and isoxazolines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. This technical guide delves into the rich history of nitrile oxides, from their serendipitous discovery in the early 19th century to the elucidation of their structure and reactivity, providing a comprehensive overview for researchers and professionals in the field of drug development. The document details key historical experiments, modern synthetic protocols, quantitative data, and the logical evolution of our understanding of these versatile molecules.

A Journey Through Time: The Historical Unraveling of Nitrile Oxides

The story of nitrile oxides is intrinsically linked to the discovery and characterization of fulminic acid and its explosive salts.

The Dawn of Fulminates (1800)

The journey begins in 1800 with the English chemist Edward Charles Howard , who first prepared mercury(II) fulminate.[1][2] His work, published in the Philosophical Transactions of the Royal Society of London, described the treatment of mercury with nitric acid and ethanol to produce a highly explosive white crystalline powder.[1][3] This discovery marked the first encounter with a compound class that would puzzle chemists for over a century. A similar, even more unstable silver salt, silver fulminate, was prepared by a similar method.[3][4]

The Isomerism Puzzle: Liebig and Wöhler (1820s)

The plot thickened in the 1820s with the seminal work of Justus von Liebig and Friedrich Wöhler . Liebig investigated silver fulminate, while Wöhler studied silver cyanate. They discovered that these two distinct compounds possessed the exact same elemental composition, a finding that was unprecedented at the time. This led to the groundbreaking concept of isomerism , a cornerstone of modern chemistry, which posits that compounds can have the same molecular formula but different arrangements of atoms and, consequently, different properties.

References

- 1. lindahall.org [lindahall.org]

- 2. Paper, 'On a new fulminating mercury' by Edward Howard | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 3. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 4. Silver Fulminate | Properties, Solubility & Reactions | Study.com [study.com]

An In-depth Technical Guide to the Molecular Orbital Theory of Benzonitrile Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital theory of benzonitrile oxide, a key intermediate in synthetic chemistry. Particular focus is placed on its electronic structure, frontier molecular orbitals, and the application of this theory to understanding its reactivity in 1,3-dipolar cycloaddition reactions, a cornerstone for the synthesis of five-membered heterocycles.

Introduction to Benzonitrile Oxide

Benzonitrile oxide (C₆H₅CNO) is a highly reactive 1,3-dipole that plays a significant role in organic synthesis. Its utility primarily stems from its participation in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to produce isoxazolines and isoxazoles, respectively.[1] These heterocyclic scaffolds are prevalent in many biologically active compounds and are valuable intermediates in drug discovery and development.

The reactivity and regioselectivity of these cycloaddition reactions are best understood through the lens of Frontier Molecular Orbital (FMO) theory.[2] This theory posits that the course of a pericyclic reaction is predominantly governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Electronic Structure and Resonance

Benzonitrile oxide possesses a linear nitrile oxide group (-C≡N⁺-O⁻) attached to a phenyl ring. Its electronic structure is best described as a resonance hybrid of several contributing structures. This delocalization of electrons is crucial to its stability and reactivity.

Caption: Resonance contributors of benzonitrile oxide.

Frontier Molecular Orbital (FMO) Theory and Reactivity

The 1,3-dipolar cycloaddition of benzonitrile oxide is a concerted pericyclic reaction. The regioselectivity of this reaction can be predicted by analyzing the energies and atomic orbital coefficients of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile.[2]

According to FMO theory, the reaction rate is proportional to the inverse of the energy gap between the interacting HOMO and LUMO. The regioselectivity is determined by the combination of atomic orbitals with the largest coefficients.

These reactions are classified into three types based on the dominant FMO interaction:

-

Type I: The interaction between the HOMO of the dipole and the LUMO of the dipolarophile is dominant (HOMOdipole-LUMOdipolarophile). This is typical for reactions with electron-rich dipoles and electron-poor dipolarophiles.[2]

-

Type II: Both HOMOdipole-LUMOdipolarophile and LUMOdipole-HOMOdipolarophile interactions are significant.

-

Type III: The interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant (LUMOdipole-HOMOdipolarophile). This is common for reactions with electron-poor dipoles and electron-rich dipolarophiles.[3]

For benzonitrile oxide, the presence of the phenyl group and the electronegative oxygen atom influences the energies of its frontier orbitals, making it reactive towards a wide range of alkenes and alkynes.

Quantitative Molecular Orbital Data

The energies of the frontier molecular orbitals and the coefficients of the atomic orbitals are crucial for predicting the outcome of cycloaddition reactions. The following table summarizes representative calculated values for benzonitrile oxide and a common dipolarophile, styrene, based on Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level of theory.[3]

| Molecule | Orbital | Energy (eV) | C (of CNO/vinyl) | N (of CNO) | O (of CNO) | Cα (of vinyl) | Cβ (of vinyl) |

| Benzonitrile Oxide | LUMO | -0.62 | 0.55 | -0.32 | -0.42 | - | - |

| HOMO | -6.40 | -0.58 | -0.21 | 0.54 | - | - | |

| Styrene | LUMO | 0.00 | - | - | - | -0.53 | 0.47 |

| HOMO | -5.78 | - | - | - | 0.54 | -0.53 |

Note: The coefficients are for the p-orbitals involved in the π-system of the reacting functional groups.

Regioselectivity in the Reaction with Styrene

The reaction of benzonitrile oxide with styrene can potentially yield two regioisomers: 3,5-diphenyl-2-isoxazoline and 3,4-diphenyl-2-isoxazoline. By applying FMO theory with the data from the table above, we can predict the major product.

The smaller energy gap is between the LUMO of benzonitrile oxide and the HOMO of styrene (ΔE = -0.62 - (-5.78) = 5.16 eV), compared to the HOMO of benzonitrile oxide and the LUMO of styrene (ΔE = 0.00 - (-6.40) = 6.40 eV). Therefore, the reaction is primarily controlled by the LUMOdipole-HOMOdipolarophile interaction (a Type III cycloaddition).

To determine the regioselectivity, we look at the atomic orbital coefficients of the interacting atoms. The larger interaction will be between the atoms with the largest coefficients.

-

In the LUMO of benzonitrile oxide, the carbon atom has the largest coefficient (0.55).

-

In the HOMO of styrene, the β-carbon of the vinyl group has the largest coefficient (-0.53).

Therefore, the preferred orientation is the one where the carbon of the nitrile oxide bonds to the β-carbon of the styrene. This leads to the formation of 3,5-diphenyl-2-isoxazoline as the major product.

Caption: FMO energy diagram for benzonitrile oxide and styrene.

Experimental Protocols

The high reactivity of benzonitrile oxide necessitates its in situ generation. A common method involves the dehydrochlorination of a benzohydroximoyl chloride precursor, which is itself synthesized from the corresponding benzaldoxime.

Synthesis of Benzohydroximoyl Chloride

Benzohydroximoyl chloride can be prepared from benzaldoxime via chlorination. A variety of chlorinating agents can be used, including N-chlorosuccinimide (NCS).[4]

Materials:

-

Benzaldoxime

-

N-chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve benzaldoxime in DMF.

-

Cool the solution in an ice bath.

-

Add NCS portion-wise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzohydroximoyl chloride.

In Situ Generation and 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with Styrene

This protocol details the synthesis of 3,5-diphenyl-2-isoxazoline.[5]

Materials:

-

Benzaldoxime (2.5 g)

-

Styrene (2.9 mL, 2.6 g)

-

Triethylamine (0.3 mL, 0.2 g)

-

Sodium hypochlorite solution (10% chlorine, 25 mL)

-

Dichloromethane (15 mL)

-

Ice

Procedure:

-

To a 100 mL Erlenmeyer flask, add 15 mL of dichloromethane, 2.9 mL of styrene, 0.3 mL of triethylamine, and 25 mL of sodium hypochlorite solution.

-

Cool the mixture in an ice bath with magnetic stirring.

-

Prepare a solution of 2.5 g of benzaldoxime in approximately 0.25 mL of dichloromethane.

-

Slowly add the benzaldoxime solution dropwise to the cooled reaction mixture over a period of 15 minutes.

-

Continue stirring the mixture in the ice bath for an additional 45 minutes.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from ethanol to yield pure 3,5-diphenyl-2-isoxazoline.[6]

Caption: Experimental workflow for the synthesis of 3,5-diphenyl-2-isoxazoline.

Conclusion

The molecular orbital theory of benzonitrile oxide provides a powerful framework for understanding and predicting its reactivity in 1,3-dipolar cycloaddition reactions. By analyzing the frontier molecular orbitals, researchers can rationalize the regioselectivity of these reactions, which is essential for the targeted synthesis of complex heterocyclic molecules. The ability to predict the outcome of these reactions is of paramount importance in the field of drug development, where the efficient construction of novel molecular scaffolds is a primary objective. The combination of theoretical understanding and practical experimental protocols enables the effective utilization of benzonitrile oxide as a versatile building block in modern organic synthesis.

References

A Comprehensive Technical Guide to the Synthesis and Isolation of Stable Benzonitrile Oxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, isolation, and characterization of stable benzonitrile oxides. These versatile intermediates are of significant interest in organic synthesis and medicinal chemistry, primarily due to their participation in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocycles. This document offers detailed experimental protocols, quantitative stability data, and an overview of their applications in drug development.

Introduction to Stable Benzonitrile Oxides

Benzonitrile oxides are highly reactive 1,3-dipoles that readily dimerize, making their isolation challenging. However, the introduction of bulky substituents at the ortho positions of the benzene ring provides steric hindrance that significantly enhances their stability, allowing for their isolation as crystalline solids. This stability has opened new avenues for their application in a controlled manner, particularly in "click chemistry" for bioconjugation and the synthesis of complex molecular architectures.

The stability of these compounds is a critical factor in their utility. Sterically hindered aromatic nitrile oxides, especially those with substituents in the ortho positions, exhibit enhanced stability against dimerization. This guide will focus on two such benchmark stable benzonitrile oxides: 2,4,6-trimethylbenzonitrile oxide and 2,6-dichlorobenzonitrile oxide.

Synthesis of Stable Benzonitrile Oxides

The most common and effective method for the synthesis of stable benzonitrile oxides involves a three-step sequence starting from the corresponding substituted benzaldehyde:

-

Oximation: Conversion of the benzaldehyde to its corresponding aldoxime.

-

Chlorination: Halogenation of the aldoxime to form a benzohydroximoyl chloride.

-

Dehydrochlorination: Elimination of hydrogen chloride from the benzohydroximoyl chloride using a base to yield the stable benzonitrile oxide.

General Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: General synthesis pathway for stable benzonitrile oxides.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2,4,6-trimethylbenzonitrile oxide and 2,6-dichlorobenzonitrile oxide.

Synthesis of 2,4,6-Trimethylbenzonitrile Oxide

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

A common route to 2,4,6-trimethylbenzaldehyde involves the formylation of mesitylene.

-

Reaction: Gattermann-Koch reaction or Vilsmeier-Haack reaction.

-

Reactants: Mesitylene, formylating agent (e.g., dichloromethyl methyl ether and aluminum chloride).

-

Procedure: To a solution of mesitylene in an appropriate solvent, a Lewis acid catalyst like anhydrous aluminum chloride is added. A formylating agent is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching with ice-water. The product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.[1]

-

Yield: Typically over 88%.[1]

Step 2: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

-

Reactants: 2,4,6-Trimethylbenzaldehyde, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate).

-

Procedure: 2,4,6-Trimethylbenzaldehyde is dissolved in a suitable solvent like aqueous ethanol. An aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added, and the mixture is refluxed for several hours. After cooling, the product crystallizes and is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2,4,6-Trimethylbenzohydroximoyl Chloride

-

Reactants: 2,4,6-Trimethylbenzaldehyde oxime and N-chlorosuccinimide (NCS).

-

Procedure: The oxime is dissolved in a solvent such as dimethylformamide (DMF). NCS is added portion-wise while maintaining the temperature. The reaction is stirred for several hours, after which it is poured into ice-water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and the solvent is evaporated to yield the crude hydroximoyl chloride.

Step 4: Synthesis and Isolation of 2,4,6-Trimethylbenzonitrile Oxide

-

Reactants: 2,4,6-Trimethylbenzohydroximoyl chloride and a non-nucleophilic base (e.g., triethylamine).

-

Procedure: The crude hydroximoyl chloride is dissolved in a dry, inert solvent like diethyl ether. A solution of triethylamine in the same solvent is added dropwise at room temperature. The triethylamine hydrochloride salt precipitates out and is removed by filtration. The filtrate, containing the benzonitrile oxide, is carefully concentrated under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent such as hexane or petroleum ether.

Synthesis of 2,6-Dichlorobenzonitrile Oxide

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde

This can be achieved through various methods, including the oxidation of 2,6-dichlorotoluene.

Step 2: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

-

Reactants: 2,6-Dichlorobenzaldehyde, hydroxylamine hydrochloride, sodium carbonate.[2]

-

Procedure: 2,6-Dichlorobenzaldehyde (1 mmol) is dissolved in anhydrous methanol. Hydroxylamine hydrochloride and sodium carbonate are added, and the mixture is stirred at room temperature for 3 hours. The product is then isolated and can be recrystallized from dichloromethane to obtain colorless single crystals.[2]

Step 3: Synthesis of 2,6-Dichlorobenzohydroximoyl Chloride

-

Reactants: 2,6-Dichlorobenzaldehyde oxime, N-chlorosuccinimide (NCS).

-

Procedure: The procedure is analogous to the synthesis of 2,4,6-trimethylbenzohydroximoyl chloride described above.

Step 4: Synthesis and Isolation of 2,6-Dichlorobenzonitrile Oxide

-

Reactants: 2,6-Dichlorobenzohydroximoyl chloride, triethylamine.

-

Procedure: The dehydrochlorination is carried out similarly to the synthesis of 2,4,6-trimethylbenzonitrile oxide. The product can be purified by recrystallization.

Quantitative Data on Stability and Characterization

The stability of benzonitrile oxides is significantly influenced by the nature and position of the substituents on the aromatic ring. The following table summarizes key physical properties of some stable benzonitrile oxides.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

| 2,4,6-Trimethylbenzonitrile Oxide |

| C₁₀H₁₁NO | 161.20 | ~105-108 | ~2290 (-C≡N), ~1334 (N-O) |

| 2,6-Dichlorobenzonitrile Oxide |

| C₇H₃Cl₂NO | 204.02 | 80-82 | Not readily available |

| 2,3,5,6-Tetramethylbenzonitrile Oxide | - | C₁₁H₁₃NO | 175.23 | 118-120 | Not readily available |

Data compiled from various sources, including NIST WebBook and chemical supplier information.[3][4][5][6][7]

Isolation and Purification

The isolation of stable benzonitrile oxides requires careful handling due to their potential reactivity.

-

Filtration: After dehydrochlorination, the precipitated amine hydrochloride salt is removed by filtration. It is crucial to use a dry solvent to prevent hydrolysis of the nitrile oxide.

-

Solvent Removal: The solvent from the filtrate should be removed under reduced pressure at a low temperature to avoid thermal decomposition of the product.

-

Recrystallization: Purification is typically achieved by recrystallization from non-polar solvents like hexane, petroleum ether, or a mixture of ether and hexane. The choice of solvent depends on the specific benzonitrile oxide derivative.

-

Storage: Stable benzonitrile oxides should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent decomposition over time.

Drug Development Applications

The unique reactivity of stable benzonitrile oxides makes them valuable tools in drug discovery and development. Their primary application lies in the construction of isoxazole and isoxazoline rings through 1,3-dipolar cycloaddition reactions. These heterocyclic motifs are present in a wide range of biologically active compounds.

Synthesis of Bioactive Heterocycles

The 1,3-dipolar cycloaddition of a stable benzonitrile oxide with an alkene or alkyne is a powerful method for creating isoxazoline and isoxazole rings, respectively. This reaction is often highly regioselective and stereoselective.[8][9]

Caption: 1,3-Dipolar cycloaddition for isoxazoline synthesis.

Bioconjugation and Click Chemistry

Stable benzonitrile oxides are also employed in "click chemistry," a set of biocompatible reactions that proceed with high efficiency and selectivity in biological systems.[10][11][12] Their reaction with strained alkynes, for instance, allows for the labeling and modification of biomolecules such as proteins and nucleic acids. This has significant implications for the development of targeted drug delivery systems, diagnostic tools, and for studying biological processes.[13]

Caption: Bioconjugation using stable benzonitrile oxides.

Conclusion

The synthesis and isolation of stable benzonitrile oxides have provided chemists with a powerful and versatile class of reagents. The ability to handle these compounds as stable, crystalline solids has greatly expanded their utility in organic synthesis and medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate their use by researchers in the development of novel therapeutics and advanced materials. The continued exploration of their reactivity and applications promises to yield further innovations in these fields.

References

- 1. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]

- 2. 2,6-Dichlorobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]

- 4. 2,6-Dichlorobenzonitrile | 1194-65-6 [chemicalbook.com]

- 5. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2,6-Dichlorobenzonitrile [hubeinewsolar.com]

- 8. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

physical and chemical properties of benzonitrile oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonitrile oxide (C₇H₅NO) is a highly reactive aromatic nitrile oxide that serves as a cornerstone in the synthesis of five-membered heterocyclic compounds.[1] Its utility, primarily driven by its participation in 1,3-dipolar cycloaddition reactions, has made it an invaluable tool in medicinal chemistry and materials science for the construction of isoxazoles and isoxazolines. This technical guide provides an in-depth overview of the physical and chemical properties of benzonitrile oxide, detailed experimental protocols for its generation and use, and a mechanistic exploration of its characteristic reactions.

Physical Properties

Benzonitrile oxide is an unstable compound, often generated in situ for immediate use in subsequent reactions.[2] This inherent instability makes the determination of some of its physical properties challenging. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO | [3] |

| Molecular Weight | 119.12 g/mol | [4] |

| CAS Number | 873-67-6 | [3] |

| Melting Point | 15 °C | [3][5] |

| Density | 1.00±0.1 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.522 (Predicted) | [3][5] |

| Dipole Moment | ~4 D | [6] |

Note: Due to its instability, a boiling point for benzonitrile oxide has not been reliably reported.

Spectroscopic Properties

Detailed spectroscopic data for isolated benzonitrile oxide is scarce due to its reactive nature. However, its formation and consumption can be monitored by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The characteristic nitrile oxide (-C≡N⁺-O⁻) stretching vibration is a key diagnostic peak, though its exact position can be influenced by the molecular environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in characterizing the products of benzonitrile oxide reactions, confirming the structure of the resulting heterocyclic rings.

Chemical Properties and Reactivity

The chemistry of benzonitrile oxide is dominated by its behavior as a 1,3-dipole in cycloaddition reactions.

1,3-Dipolar Cycloaddition

Benzonitrile oxide readily undergoes [3+2] cycloaddition reactions with a wide variety of dipolarophiles (e.g., alkenes and alkynes) to yield five-membered heterocycles.[8] This reaction is a powerful tool for the synthesis of 2-isoxazolines from alkenes and isoxazoles from alkynes.[8]

The reaction is generally considered to be a concerted, stereospecific process, meaning that the stereochemistry of the dipolarophile is retained in the product.[9] The regioselectivity of the cycloaddition can often be predicted by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10][11] Generally, the reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction or the LUMO(dipole)-HOMO(dipolarophile) interaction, depending on the electronic nature of the substituents on both the benzonitrile oxide and the dipolarophile.[10][12]

Dimerization

In the absence of a suitable dipolarophile, benzonitrile oxide can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This side reaction can be minimized by generating the nitrile oxide slowly in the presence of an excess of the dipolarophile.

Experimental Protocols

Due to its instability, benzonitrile oxide is almost always generated in situ. The most common method for its preparation is the dehydrochlorination of benzohydroximoyl chloride using a base.

Synthesis of Benzohydroximoyl Chloride (Precursor)

Benzohydroximoyl chloride is a stable, crystalline solid that serves as a convenient precursor to benzonitrile oxide.

Method 1: Chlorination of Benzaldoxime with Chlorine Gas

-

Procedure: Dissolve benzaldoxime (12.1 g) in chloroform (80 ml) and cool the solution to between 0°C and -10°C. Bubble chlorine gas (7.9 g) through the solution while maintaining the low temperature. Stir the mixture at -10°C for 30 minutes. The resulting solution of benzohydroximoyl chloride can be used directly or purified by recrystallization.

-

Safety: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas.

Method 2: Chlorination with Hydrogen Chloride/N,N-Dimethylformamide/Oxone

-

This method provides a more convenient and selective route to benzohydroximoyl chlorides, particularly for aromatic aldoximes with electron-donating substituents.[13][14]

In Situ Generation and 1,3-Dipolar Cycloaddition of Benzonitrile Oxide

General Procedure:

-

Dissolve the chosen dipolarophile (alkene or alkyne) in a suitable solvent (e.g., diethyl ether, THF, or a biphasic system).

-

Add a solution of benzohydroximoyl chloride to the reaction mixture.

-

Slowly add a base (e.g., triethylamine, aqueous sodium hydroxide) to the mixture with vigorous stirring. The base will dehydrochlorinate the benzohydroximoyl chloride to generate benzonitrile oxide in situ.

-

The benzonitrile oxide will then react with the dipolarophile present in the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Work-up involves washing with water to remove the base and any salts, followed by drying of the organic layer and removal of the solvent.

-

The product can be purified by standard techniques such as recrystallization or column chromatography.

A Green Protocol using NaCl/Oxone:

-

A more environmentally friendly method involves the oxidation of aldoximes with NaCl and Oxone to generate nitrile oxides in situ for subsequent cycloaddition.[15][16][17]

Safety and Handling

-

Benzonitrile (related compound): Benzonitrile is a combustible liquid and is harmful if swallowed or in contact with skin.[18] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[19] When handling, wear protective gloves, clothing, and eye protection.[18][19]

-

Benzonitrile Oxide: As a reactive intermediate, benzonitrile oxide should be handled with care. The in situ generation methods minimize exposure to the isolated compound. All reactions should be carried out in a well-ventilated fume hood.

-

Precursors: The precursors to benzonitrile oxide, such as benzohydroximoyl chloride, should also be handled with appropriate safety precautions.

Visualizing Key Processes

To better understand the chemical transformations involving benzonitrile oxide, the following diagrams illustrate the key reaction pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. echemi.com [echemi.com]

- 4. Benzonitrile oxide | C7H5NO | CID 136679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Kinetics and mechanism of 1,3-cycloaddition of a substituted benzonitrile oxide to a series of arylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. chem.latech.edu [chem.latech.edu]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Solved MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION | Chegg.com [chegg.com]

- 10. scielo.br [scielo.br]

- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. nj.gov [nj.gov]

thermal stability and decomposition of benzonitrile oxide

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzonitrile Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzonitrile oxide (PhCNO) is a highly reactive 1,3-dipole of significant interest in organic synthesis, particularly in the construction of five-membered heterocycles through [3+2] cycloaddition reactions. However, its utility is often hampered by its inherent thermal instability. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of benzonitrile oxide. It details the primary decomposition mechanisms—isomerization to phenyl isocyanate and dimerization to furoxans—supported by quantitative data from computational studies. Furthermore, this guide outlines the key experimental protocols used to assess the thermal properties of such reactive intermediates, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and methods for trapping reactive intermediates.

Thermal Stability of Benzonitrile Oxide

The stability of benzonitrile oxide is a critical factor in its handling, storage, and reactivity. Unsubstituted benzonitrile oxide is a crystalline solid with a low melting point of 15°C and is known to be unstable at room temperature, decomposing within 30 to 60 minutes[1]. This inherent instability necessitates its generation in situ for most synthetic applications.

The primary strategy for enhancing the stability of aromatic nitrile oxides is the introduction of sterically bulky substituents at the ortho positions of the phenyl ring. For instance, 2,6-dimethylbenzonitrile oxide is significantly more stable, with a melting point of 80°C, and can be stored indefinitely at room temperature without significant decomposition[1]. This steric hindrance physically obstructs the dimerization pathway, which is a major route of decomposition.

Thermal Decomposition Pathways

Upon heating, benzonitrile oxide primarily undergoes two competing decomposition reactions: isomerization and dimerization. The prevailing pathway is highly dependent on factors such as temperature, concentration, and the presence of catalysts or trapping agents.

Isomerization to Phenyl Isocyanate

The most significant unimolecular decomposition pathway for benzonitrile oxide is its thermal rearrangement to phenyl isocyanate. Computational studies have elucidated the mechanism for this transformation, indicating that it is not a simple, direct rearrangement. Instead, the reaction proceeds through a high-energy benzoylnitrene intermediate.

The process can be visualized as follows:

-

Formation of Benzoylnitrene: Benzonitrile oxide rearranges to a transient benzoylnitrene species.

-

Rearrangement to Phenyl Isocyanate: The benzoylnitrene intermediate rapidly rearranges to the more stable phenyl isocyanate product.

Quantum mechanical calculations have provided quantitative insights into the energetics of this pathway. While the direct dyotropic rearrangement from benzonitrile oxide to phenyl isocyanate has a prohibitively high activation energy (approximately 78 kcal/mol), the pathway involving the benzoylnitrene intermediate is significantly more favorable[2].

| Reaction Step | Computational Method | Calculated Activation Energy (ΔE‡) | Reference |

| Benzoylnitrene (singlet) → Phenyl Isocyanate | CASPT2 | ~12 kcal/mol | [2] |

| Benzonitrile Oxide → Phenyl Isocyanate (Direct) | B3LYP/6-311g(d,p) | ~78 kcal/mol | [2] |

Dimerization Reactions

In the absence of a dipolarophile or at temperatures insufficient for rapid isomerization, benzonitrile oxide readily undergoes bimolecular dimerization. This is a common decomposition route for many unstable nitrile oxides. The primary dimerization product is typically a furoxan (a 1,2,5-oxadiazole-2-oxide). The formation of furoxan is often favored kinetically, especially when nitrile oxides are generated in high concentration[1][3]. Under certain modified conditions, other dimers such as 1,4,2,5-dioxadiazines can also be formed[2].

High-Temperature Fragmentation

Under forcing conditions such as Flash Vacuum Pyrolysis (FVP), more extensive decomposition occurs. For example, the FVP of a spiro cycloadduct of benzonitrile oxide at 550 °C resulted in cycloreversion to yield benzonitrile and pivalaldehyde, demonstrating the fragmentation of the heterocyclic ring system at high temperatures[4]. This indicates that at sufficiently high energy, the nitrile oxide moiety or its adducts can fragment into more stable molecules like nitriles.

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of reactive intermediates like benzonitrile oxide requires specialized techniques. Due to its instability, standard analysis is challenging, and data is often inferred from more stable, substituted analogues or from adducts.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary technique for determining the thermal properties of energetic or unstable materials.

-

Objective : To determine the onset temperature of thermal decomposition (T_onset) and the associated enthalpy change (heat of decomposition, ΔH_d).

-

Methodology :

-

Sample Preparation : A small, precisely weighed sample (typically 1-5 mg) of a stable analogue or a precursor that generates the nitrile oxide upon heating is sealed in a hermetic or high-pressure DSC pan. This is crucial to contain any volatile decomposition products and prevent evaporation before decomposition[5].

-

Instrument Setup : The sealed sample pan and an empty reference pan are placed into the DSC instrument.

-

Thermal Program : The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Data Analysis : The resulting thermogram (heat flow vs. temperature) is analyzed. An exothermic peak indicates a decomposition event. The onset temperature of this exotherm is taken as the decomposition temperature, and the integrated area of the peak corresponds to the heat of decomposition.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the extent of mass loss.

-

Objective : To identify the decomposition temperature range and quantify the mass loss associated with the formation of volatile products.

-

Methodology :

-

Sample Preparation : A small sample (typically 5-10 mg) is placed in an open TGA pan (e.g., ceramic or platinum).

-

Instrument Setup : The pan is placed on a sensitive microbalance within a furnace.

-

Thermal Program : The sample is heated at a constant rate under a controlled atmosphere. The mass of the sample is continuously monitored.

-

Data Analysis : The TGA curve (mass vs. temperature) shows step-wise mass losses corresponding to decomposition events. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates. For complex decompositions, the effluent gas can be analyzed by a coupled technique like Mass Spectrometry (TGA-MS) to identify the volatile products.

-

Trapping Experiments for Intermediate Identification

Because thermal decomposition can involve short-lived, reactive intermediates (like the benzoylnitrene), trapping experiments are essential for mechanistic elucidation.

-

Objective : To intercept and stabilize reactive intermediates to confirm their presence in a reaction pathway.

-

Methodology :

-

Reaction Setup : The thermal decomposition of the nitrile oxide (or its precursor) is carried out in the presence of a "trapping agent." This agent is a molecule that reacts rapidly and specifically with the suspected intermediate to form a stable, characterizable adduct.

-

Choice of Trap : The choice of trapping agent is critical. For nitrene intermediates, alkenes can be used to form aziridine adducts. For radical intermediates, radical scavengers like TEMPO can be employed[1].

-

Product Analysis : After the reaction, the product mixture is analyzed using techniques like NMR, GC-MS, and HPLC to identify and quantify the trapped adduct. The structure of the adduct provides strong evidence for the structure of the transient intermediate[6].

-

Conclusion

The thermal behavior of benzonitrile oxide is characterized by a high degree of instability, leading primarily to isomerization to phenyl isocyanate or dimerization to furoxans. While its transient nature makes direct thermal analysis challenging, a combination of computational modeling, studies on sterically stabilized analogues, and specialized experimental techniques provides a clear picture of its decomposition pathways. For professionals in drug development and organic synthesis, understanding these stability limitations and decomposition mechanisms is crucial for controlling reaction outcomes and safely handling this versatile synthetic intermediate. The strategic use of ortho-substituents to suppress dimerization remains the most effective method for creating stable, isolable nitrile oxides for broader application.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride: a New Route to 1,2,4‐Oxadiazole Dienamino Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroacetonitrile|CAS 13218-13-8|Research Chemical [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of Benzonitrile Oxide: A Technical Guide for Researchers

Introduction: Benzonitrile oxide (C₆H₅CNO) is a highly reactive aromatic nitrile oxide, a class of 1,3-dipoles of significant interest in organic synthesis, particularly in the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions.[1][2] Unlike its stable and well-characterized counterpart, benzonitrile (C₆H₅CN), the oxide is a transient intermediate. Its instability precludes conventional spectroscopic analysis, necessitating specialized techniques for its generation and characterization. This guide provides an in-depth overview of the spectroscopic methods employed to elucidate the structural and electronic properties of benzonitrile oxide, tailored for researchers in chemistry and drug development.

Due to its transient nature, the spectroscopic investigation of benzonitrile oxide is intrinsically linked to its in situ generation and isolation. The most common preparatory method involves the dehydrochlorination of benzohydroximoyl chloride, typically using a base.[1] For spectroscopic measurements, the reactive molecule must be stabilized. The primary technique to achieve this is matrix isolation , where the generated benzonitrile oxide is trapped in a rigid, inert host material (e.g., solid argon) at cryogenic temperatures (typically below 20 K).[3] This method prevents intermolecular reactions, such as dimerization, allowing for direct spectroscopic probing.

Experimental Protocols and Workflows

A typical experimental workflow for the spectroscopic characterization of a reactive intermediate like benzonitrile oxide using matrix isolation is a multi-step process.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

-

Precursor Preparation: A suitable precursor, such as benzohydroximoyl chloride, is synthesized and purified.

-

Generation: The precursor is volatilized and passed through a high-temperature pyrolysis tube or subjected to photolysis to generate benzonitrile oxide in the gas phase. Alternatively, for base-induced generation, the precursor and a suitable base can be co-deposited with the matrix gas.[1]

-

Matrix Deposition: A large excess of an inert matrix gas, most commonly argon, is co-deposited with the gaseous benzonitrile oxide onto a cryogenic window (e.g., CsI or BaF₂) maintained at a very low temperature (e.g., 15 K) by a closed-cycle helium cryostat.[4]

-

Spectroscopic Measurement: The matrix-isolated sample is then probed using a spectrometer. For infrared spectroscopy, an FTIR spectrometer is used to record the vibrational spectrum of the trapped molecule.[4]

-

Data Analysis: The resulting spectrum is analyzed. Identification of bands belonging to benzonitrile oxide is often confirmed by observing their disappearance upon controlled annealing of the matrix (which allows diffusion and reaction) or photolysis with specific wavelengths of light. Crucially, assignments are typically confirmed by comparison with vibrational frequencies predicted from quantum chemical calculations (e.g., Density Functional Theory, DFT).[5]

The logical flow from precursor to spectral data is illustrated in the diagram below.

Spectroscopic Data and Interpretation

The application of various spectroscopic techniques provides complementary information about the electronic structure, vibrational modes, and molecular properties of benzonitrile oxide.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides direct information on the ionization energies of a molecule, corresponding to the energies of its molecular orbitals. For benzonitrile oxide, a vertical ionization energy has been determined experimentally.[6]

| Parameter | Value (eV) | Technique | Reference |

| Vertical Ionization Energy | 8.96 ± 0.02 | Photoelectron Spectroscopy (PE) | [6] |

This value represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule without a change in geometry. It is a key parameter for understanding its electronic structure and reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy of benzonitrile oxide and its derivatives in the UV-Vis region reveals information about its conjugated π-electron system. Studies have identified a characteristic strong absorption band in the near-ultraviolet region.[7] This transition is described as having a significant charge transfer (CT) character, involving electron density moving from the oxygen atom to the rest of the conjugated system.[7] Detailed absorption maxima (λmax) and molar absorptivity (ε) values for the isolated molecule are scarce in the literature due to its instability.

Infrared (IR) Spectroscopy

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹, Scaled) |

| νas(CNO) | Asymmetric stretch of the nitrile oxide group | ~2300 |

| ν(C≡N) | Primarily C-N triple bond character | |

| ν(Ph-C) | Stretch of the bond connecting the phenyl ring and CNO group | ~1350 |

| νs(CNO) | Symmetric stretch of the nitrile oxide group | ~1180 |

| ν(N-O) | Primarily N-O single bond character | |

| Ring Modes | Phenyl ring C-C stretches and C-H bends | 1600 - 700 |

Note: The values are representative and based on DFT calculations for similar nitrile oxides. The strong asymmetric stretch around 2300 cm⁻¹ is a particularly characteristic feature for identifying the nitrile oxide functionality.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of a molecule in the gas phase, providing highly precise data on its moments of inertia and, consequently, its molecular geometry. Due to the high reactivity and short lifetime of benzonitrile oxide in the gas phase, obtaining its microwave spectrum is exceptionally challenging. As such, to date, there is no published experimental microwave data providing the rotational constants for benzonitrile oxide.

Conclusion

The spectroscopic characterization of benzonitrile oxide is a challenging endeavor that relies on the combination of in situ generation techniques, cryogenic matrix isolation, and sophisticated spectroscopic methods. While a complete set of experimental data remains elusive, existing photoelectron and electronic spectroscopy results, complemented by powerful theoretical calculations, provide a consistent picture of its electronic and vibrational properties. The ionization energy is experimentally established, and the presence of a strong charge-transfer band in the UV and a characteristic asymmetric CNO stretch in the IR are key spectroscopic signatures. This guide highlights the necessary interplay between experimental protocols and computational chemistry required to characterize such important but unstable reactive intermediates.

References

- 1. Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. Matrix Isolation and Solvation of the Benzonitrile Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations [mdpi.com]

- 6. Benzonitrile, N-oxide [webbook.nist.gov]

- 7. academic.oup.com [academic.oup.com]

introduction to 1,3-dipolar cycloaddition reactions

An In-Depth Technical Guide to 1,3-Dipolar Cycloaddition Reactions

Introduction

The 1,3-dipolar cycloaddition is a powerful and versatile chemical reaction that forms a five-membered heterocyclic ring from the union of a 1,3-dipole and a dipolarophile. First extensively studied and conceptualized by Rolf Huisgen in the 1960s, this reaction has become a cornerstone of modern organic synthesis.[1][2] It is classified as a pericyclic reaction, proceeding in a concerted fashion where 4π electrons from the 1,3-dipole and 2π electrons from the dipolarophile combine to form a new ring.[3][4] The reaction's high degree of stereospecificity and regioselectivity makes it an invaluable tool for constructing complex molecular architectures.[1][5]

Its applications are widespread, ranging from materials science to the synthesis of natural products.[2] In the realm of drug development and pharmaceutical sciences, 1,3-dipolar cycloadditions are particularly prominent. The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship example of "click chemistry," has revolutionized bioconjugation, allowing for the precise and efficient linking of biomolecules.[6][7] This guide provides a comprehensive overview of the core principles, mechanisms, applications, and experimental considerations of 1,3-dipolar cycloaddition reactions for researchers and professionals in the field.

Core Mechanism

The 1,3-dipolar cycloaddition is a [4π + 2π] cycloaddition, mechanistically analogous to the well-known Diels-Alder reaction.[3] The reaction proceeds through a concerted, pericyclic transition state, meaning all bond-forming events occur simultaneously without the formation of an intermediate.[5][8] This process involves the suprafacial interaction of the molecular orbitals of both the 1,3-dipole and the dipolarophile.[3][4]

The reactivity and selectivity of the reaction are best explained by Frontier Molecular Orbital (FMO) theory. This theory considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[1] The reaction can be classified into three types based on the relative energies of these frontier orbitals[2][4]:

-

Type I (Normal Electron Demand): The dominant interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. This is typical when the dipolarophile bears electron-withdrawing groups.[1][2][3]

-

Type II: Both the HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions are significant and contribute to the reaction.[4]

-

Type III (Inverse Electron Demand): The primary interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile. This is favored when the dipolarophile has electron-donating groups.[1][2]

The smaller the energy gap between the interacting HOMO and LUMO, the faster the reaction. These FMO interactions also govern the regioselectivity of the addition, predicting which of the two possible constitutional isomers will be the major product.[1]

Key Components

1,3-Dipoles

A 1,3-dipole is a molecule with four π-electrons delocalized over three atoms.[4] These species possess at least one resonance structure that depicts a separation of charge, with the positive and negative charges located on atoms in a 1,3-relationship. Common examples include:

-

Azides (R-N₃): Widely used in click chemistry to form triazoles.[9]

-

Nitrile Oxides (R-CNO): React with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively.[1][5]

-

Nitrones: Form isoxazolidines upon reaction with alkenes.[6][10]

-

Azomethine Ylides: Used to synthesize pyrrolidines.[10]

-

Diazomethane (CH₂N₂): A classic 1,3-dipole that reacts readily with electron-poor alkenes.[3]

Dipolarophiles

A dipolarophile is a molecule containing a π-bond (typically a C=C, C≡C, C=O, or C≡N bond) that can react with a 1,3-dipole.[3] The reactivity of the dipolarophile is significantly influenced by its substituents. Electron-withdrawing groups lower the energy of the LUMO, accelerating normal electron-demand reactions, while electron-donating groups raise the HOMO energy, favoring inverse electron-demand reactions.[3] Common dipolarophiles include alkenes and alkynes.[9]

Stereochemistry and Regioselectivity

A significant advantage of 1,3-dipolar cycloadditions is their high degree of stereochemical control. The reaction is stereospecific with respect to the dipolarophile; the geometry (e.g., cis or trans) of the alkene is retained in the newly formed five-membered ring.[1][5] This is a direct consequence of the concerted mechanism.[5]

Regioselectivity refers to the orientation of the 1,3-dipole as it adds to an unsymmetrical dipolarophile. For instance, the reaction between an azide and a terminal alkyne can potentially form two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. In the absence of a catalyst, thermal reactions often yield a mixture of both isomers.[9] However, the regioselectivity can be controlled by both steric and electronic factors, which can be rationalized by analyzing the orbital coefficients of the interacting frontier orbitals.[1][3] The development of catalysts, such as copper(I) for the azide-alkyne cycloaddition, has provided a powerful solution for achieving near-perfect regioselectivity, exclusively yielding the 1,4-isomer.[7][9]

Applications in Drug Development

The synthesis of five-membered heterocycles is of immense importance in medicinal chemistry, as these scaffolds are present in a vast number of biologically active compounds and approved drugs.[10]

-

Scaffold Synthesis: 1,3-dipolar cycloadditions provide direct access to crucial heterocyclic systems like triazoles, isoxazoles, pyrazoles, and pyrrolidines, which are common motifs in pharmaceuticals.[1][9]

-

Click Chemistry and Bioconjugation: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal "click" reaction.[6] Its high efficiency, mild reaction conditions (often proceeding in water), and high regioselectivity make it ideal for biological applications.[6][7] It is widely used for:

-

Prodrug Synthesis: The reaction can be used to create linkages that are stable in vivo but can be cleaved under specific physiological conditions to release an active drug.

Quantitative Data Summary

The efficiency of 1,3-dipolar cycloaddition reactions can vary widely based on the specific reactants, catalysts, and reaction conditions. The tables below summarize quantitative data from various reported procedures.

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Catalyst/Solvent | Time | Temp (°C) | Yield (%) | Product Type | Ref |

|---|---|---|---|---|---|---|---|

| Azomethine Ylide | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF₄] | - | - | 70-77 | Dispirooxindolopyrrolidine | [7] |

| Azomethine Ylide | 3-arylidene oxindoles | Deep Eutectic Solvent (DES) | - | - | 85-92 | Dispiro-3-phenylpyrrolothiazole | [10] |

| Azide | β-enaminone | Choline chloride:ethylene glycol | - | - | Quantitative | 1,4-disubstituted-1,2,3-triazole | [10] |

| N-methyl-α-chloro nitrone | N-substituted maleimides | Water | - | - | 91-97 | Isoxazolidine | [7] |

| Benzyl azide | 3,3,6,6-tetramethylthiacycloheptane (TMTH) | Acetonitrile | - | - | - | Triazole |[2] |

Note: The reaction involving Benzyl azide and TMTH was characterized by a second-order rate constant of 4.0 M⁻¹ s⁻¹.

Experimental Protocols

Below are generalized methodologies for performing thermal and copper-catalyzed 1,3-dipolar cycloadditions.

Protocol 1: General Procedure for Thermal Azide-Alkyne Cycloaddition

-

Reactant Preparation: Dissolve the organic azide (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylenes, or DMF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Initiation: Add the alkyne dipolarophile (1.0-1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). Reactions may require several hours to days to reach completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product, which is often a mixture of 1,4- and 1,5-regioisomers, by column chromatography on silica gel to isolate the desired products.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Reaction"

This protocol is adapted for aqueous systems, common in bioconjugation.

-

Catalyst Preparation: Prepare a stock solution of a copper(I) source. Commonly, this is generated in situ by mixing CuSO₄ (0.01-0.1 eq) with a reducing agent like sodium ascorbate (0.1-1.0 eq). A stabilizing ligand, such as tris(triazolyl)amine, may also be included to protect the protein or biomolecule.[6]

-

Reactant Solution: In a reaction vessel, dissolve the alkyne-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS).

-

Reaction Initiation: Add the azide-containing molecule (1.1-2.0 eq) to the solution, followed by the freshly prepared copper(I) catalyst solution.

-

Reaction Conditions: Allow the reaction to proceed at room temperature with gentle stirring. Reactions are typically complete within 1-12 hours.

-

Monitoring and Purification: Monitor the reaction by LC-MS or SDS-PAGE (for proteins). Upon completion, the conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and copper.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. chesci.com [chesci.com]

- 5. 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle [chemarticle.com]

- 6. ijrpc.com [ijrpc.com]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. s3.smu.edu [s3.smu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Situ Generation of Benzonitrile Oxide from Benzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonitrile oxide is a highly valuable intermediate in organic synthesis, primarily utilized as a 1,3-dipole in cycloaddition reactions to construct five-membered heterocycles like isoxazoles and isoxazolines.[1][2] These structures are prevalent in many biologically active compounds and are key building blocks in medicinal chemistry. Due to its instability and tendency to dimerize, benzonitrile oxide is almost exclusively generated in situ for subsequent reactions.[1][2] This document provides detailed application notes on the primary methods for the in situ generation of benzonitrile oxide from benzaldoxime, complete with experimental protocols and comparative data.

Overview of Generation Methods

The conversion of a stable benzaldoxime precursor to the reactive benzonitrile oxide intermediate can be achieved through several synthetic strategies. The most common approaches involve either the oxidation of the aldoxime or the dehydrohalogenation of an intermediate benzohydroximoyl halide. Modern methods focus on greener reagents and milder conditions to improve yields and expand substrate scope.

The primary methods covered in this note are:

-

Oxidation with NaCl/Oxone: A green chemistry approach that uses readily available and environmentally benign reagents.[3][4]

-

Oxidation with Hypervalent Iodine Reagents: Utilizes reagents like (diacetoxyiodo)benzene (DIB) for efficient oxidation under mild conditions.[5][6]

-

Chlorination-Dehydrochlorination: The classical method involving the formation of a benzohydroximoyl chloride intermediate using agents like N-chlorosuccinimide (NCS), followed by base-induced elimination.[7][8][9]

Data Presentation: Comparison of Methods

The selection of a method for generating benzonitrile oxide often depends on the specific substrate, desired reaction conditions, and tolerance of functional groups. The following table summarizes quantitative data for different generative pathways.

| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |

| NaCl/Oxone Oxidation | Benzaldoxime, NaCl, Oxone, Dipolarophile | Acetonitrile/Water | Room Temp | 63-81%[3][4] | Green protocol; broad substrate scope including aliphatic and aromatic aldoximes; avoids organic byproducts from the oxidant.[3][4] |

| Hypervalent Iodine Oxidation | Benzaldoxime, (Diacetoxyiodo)benzene (DIB), cat. TFA, Dipolarophile | Methanol (MeOH) | 0 °C to RT | Good to Excellent[5][6] | Efficient and mild conditions. MeOH is a cost-effective solvent. The method is compatible with tandem reactions.[5][6] |

| Chlorination-Dehydrochlorination | 1. Benzaldoxime, N-Chlorosuccinimide (NCS)2. Triethylamine (TEA), Dipolarophile | DMF or CHCl₃ | Room Temp | Variable | A classic, widely used method. The intermediate benzohydroximoyl chloride can be isolated but is typically used directly.[7][8][9] |

| Sodium Hypochlorite | Benzaldoxime, NaOCl, Triethylamine (TEA), Dipolarophile | Dichloromethane | Room Temp | Not specified | A common method used in teaching labs for its simplicity.[10] |

Experimental Protocols

Protocol 1: In Situ Generation via NaCl/Oxone Oxidation

This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides.[3][4]

Materials:

-

Benzaldoxime

-

Selected alkene or alkyne (dipolarophile)

-

Sodium Chloride (NaCl)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

Procedure:

-

To a solution of benzaldoxime (1.0 mmol) and the selected dipolarophile (1.2 mmol) in 5 mL of acetonitrile, add NaCl (1.5 mmol).

-

Add a solution of Oxone® (1.1 mmol) in 5 mL of deionized water to the mixture.

-

Stir the resulting biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired isoxazoline or isoxazole cycloadduct.

Protocol 2: In Situ Generation via Hypervalent Iodine Oxidation

This protocol uses (diacetoxyiodo)benzene (DIB) as a mild and effective oxidant.[5][6]

Materials:

-

Benzaldoxime

-

Selected alkene or alkyne (dipolarophile)

-

(Diacetoxyiodo)benzene (DIB)

-

Trifluoroacetic acid (TFA)

-

Methanol (MeOH)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the dipolarophile (1.5 mmol) and (diacetoxyiodo)benzene (1.1 mmol) in methanol (10 mL).

-

Add a catalytic amount of trifluoroacetic acid (0.01 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of benzaldoxime (1.0 mmol) in a minimum amount of methanol.

-

Add the benzaldoxime solution dropwise to the cold, stirring reaction mixture over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the benzaldoxime (typically 2-4 hours).

-

Quench the reaction by adding 10 mL of saturated sodium thiosulfate solution to remove any excess oxidant.

-

Neutralize the mixture with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash chromatography to obtain the final product.

Protocol 3: In Situ Generation via Chlorination-Dehydrochlorination

This is the traditional method involving the formation of an intermediate benzohydroximoyl chloride.[8][9]

Materials:

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Selected alkene or alkyne (dipolarophile)

-

Chloroform (CHCl₃) or Dimethylformamide (DMF)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve benzaldoxime (1.0 mmol) in 10 mL of chloroform in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.0 mmol) to the solution and stir at room temperature. The formation of benzohydroximoyl chloride can be monitored by TLC. This step typically takes 1-2 hours.

-

Once the formation of the intermediate is complete, add the dipolarophile (1.1 mmol) to the mixture.

-

Add triethylamine (1.2 mmol) dropwise to the stirring solution. The triethylamine acts as a base to induce dehydrochlorination, generating benzonitrile oxide in situ.

-

Stir the reaction at room temperature overnight or until completion as monitored by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product via recrystallization or column chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the in situ generation and cycloaddition of benzonitrile oxide.

Caption: A generalized workflow from starting materials to final product characterization.

Chemical Transformation Pathway

This diagram outlines the chemical conversion from benzaldoxime to a final cycloadduct product.

Caption: Reaction pathway for the in situ generation and trapping of benzonitrile oxide.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy Benzaldoxime | 932-90-1 | >98% [smolecule.com]

- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 9. Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Solved Experiment 2A : 1,3-Dipolar cycloaddition reaction - | Chegg.com [chegg.com]

Application Notes and Protocols: NaCl/Oxone Oxidation of Aldoximes for the Generation of Nitrile Oxides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of aldoximes to nitrile oxides using a sodium chloride and Oxone system. This green chemistry approach offers a versatile and efficient method for generating nitrile oxides in situ, which are valuable intermediates in the synthesis of isoxazolines and isoxazoles, core structures in many pharmaceutical compounds. The protocols are applicable to a broad range of aliphatic, aromatic, and alkenyl aldoximes.

Introduction

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes is a powerful transformation in organic synthesis for constructing five-membered heterocyclic rings such as isoxazolines and isoxazoles. The generation of nitrile oxides is a critical step, and the oxidation of aldoximes is a widely used method. Traditional oxidants often produce stoichiometric amounts of toxic organic byproducts. The use of Oxone (2KHSO₅·KHSO₄·K₂SO₄), a stable and environmentally benign inorganic oxidant, in combination with sodium chloride, presents a greener alternative. This system allows for the efficient in situ generation of nitrile oxides under mild conditions.

Reaction Principle

The reaction proceeds via a two-step mechanism. First, sodium chloride is oxidized by Oxone to a reactive chlorinating species. This species then reacts with the aldoxime to form a hydroximoyl chloride intermediate. In the presence of a base, such as sodium carbonate, the hydroximoyl chloride undergoes dehydrochlorination to furnish the corresponding nitrile oxide. The nitrile oxide can then be trapped in situ by a dipolarophile (e.g., an alkene or alkyne) to yield the desired cycloadduct.

Experimental Protocols

Two primary protocols are presented: a solvent-free mechanochemical method using a ball mill and a traditional liquid-phase method. Additionally, a one-pot, three-component protocol for the synthesis of isoxazolines is described.

Protocol 1: Solvent-Free Mechanochemical Synthesis of N-Acyloxyimidoyl Chlorides

This protocol describes the reaction of aldoximes with NaCl and Oxone under ball-milling conditions, which has been reported to yield N-acyloxyimidoyl chlorides.[1]

Materials:

-

Aldoxime

-

Sodium chloride (NaCl)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Stainless steel ball-milling jar with stainless steel balls

Procedure:

-

To a stainless steel milling jar (e.g., 5 mL) containing four stainless steel balls (5 mm in diameter), add the aldoxime (0.2 mmol, 1.0 equiv), sodium chloride (0.4 mmol, 2.0 equiv), Oxone (0.8 mmol, 4.0 equiv), and sodium carbonate (0.4 mmol, 2.0 equiv).[1]

-

Seal the jar and mill the mixture at room temperature for the specified time (e.g., 20-40 minutes).

-

After the reaction is complete, quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-